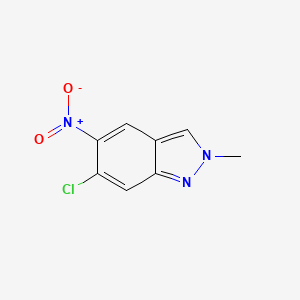
6-Chloro-2-methyl-5-nitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-5-nitro-2H-indazole is an organic compound that belongs to the indazole family. It is a colorless to pale yellow solid with a special aromatic flavor. This compound is soluble in organic solvents like ethanol, chloroform, and carbon disulfide, but it is almost insoluble in water . Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole can be complex. One common method involves the nucleophilic substitution reaction of pyridine phenylboronic acid . Another approach includes the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Chloro-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms.
Cyclization: Transition metal-catalyzed cyclization reactions are also prevalent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
6-Chloro-2-methyl-5-nitro-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets. For instance, it can act as a non-selective cyclooxygenase (COX) inhibitor, affecting the pathways involved in inflammation . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and modulating biological processes.
Comparison with Similar Compounds
6-Chloro-2-methyl-5-nitro-2H-indazole can be compared with other indazole derivatives such as:
- 2H-Indazole, 6-chloro-2-methyl-5-nitro-
- 6-Chloro-2-methyl-2H-indazole-5-amine
These compounds share similar structural motifs but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of chloro, methyl, and nitro groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
6-chloro-2-methyl-5-nitroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLANRNBFOWJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
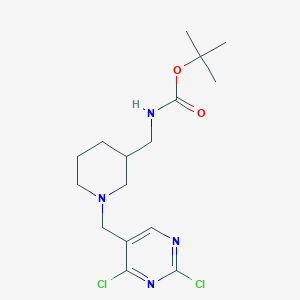
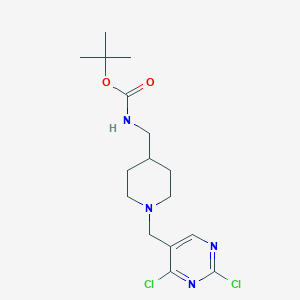
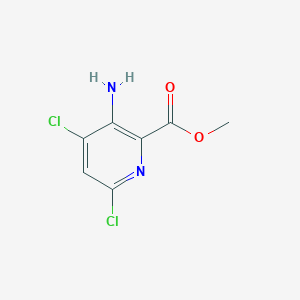
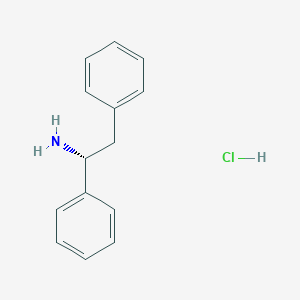
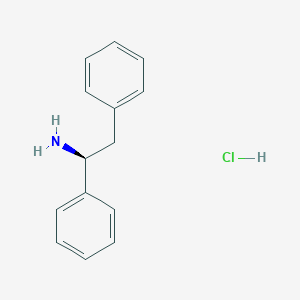

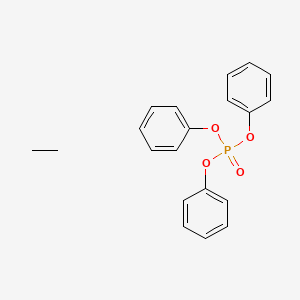
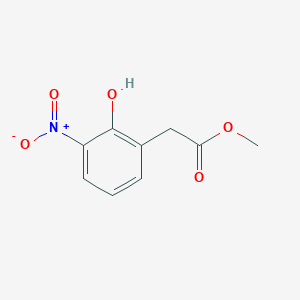
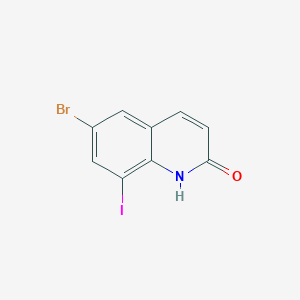
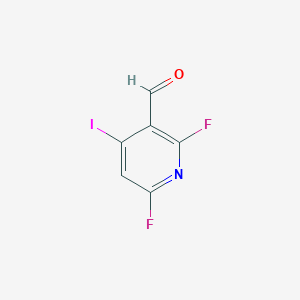
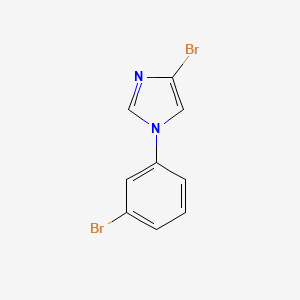
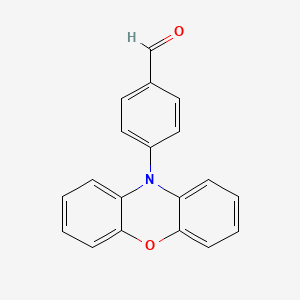
![[Dimethylamino(triazolo[4,5-b]pyridin-1-yloxy)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8224461.png)

